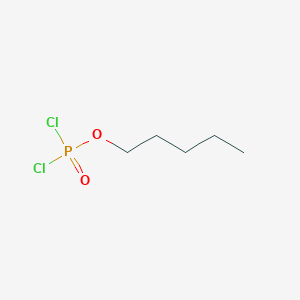

Phosphorodichloridic acid, pentyl ester

Description

BenchChem offers high-quality Phosphorodichloridic acid, pentyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphorodichloridic acid, pentyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6188-71-2 |

|---|---|

Molecular Formula |

C5H11Cl2O2P |

Molecular Weight |

205.02 g/mol |

IUPAC Name |

1-dichlorophosphoryloxypentane |

InChI |

InChI=1S/C5H11Cl2O2P/c1-2-3-4-5-9-10(6,7)8/h2-5H2,1H3 |

InChI Key |

XBDKTZIPGXWWJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOP(=O)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Phosphorodichloridic Acid, Pentyl Ester

This guide is structured as a high-level technical whitepaper designed for research scientists. It prioritizes safety, mechanistic understanding, and reproducible protocols over generic descriptions.

Target Compound: Pentyl phosphorodichloridate (n-Amyl dichlorophosphate)

IUPAC Name: Pentyl phosphorodichloridate

Formula:

⚠️ CRITICAL INTEGRITY & SAFETY WARNING

CAS Registry Conflict: Researchers must exercise extreme caution regarding CAS 546-56-5 .[1][2] In many commercial databases, this registry number is assigned to Octaphenylcyclotetrasiloxane , a benign silicone powder. The target compound described in this guide is a reactive organophosphorus intermediate with significant toxicity profiles (acetylcholinesterase inhibition).[2]

-

Action: Verify identity strictly by IUPAC name and structure (

) during procurement or synthesis. Do not rely solely on CAS codes.

Safety Profile: This compound is a structural analog to nerve agent precursors (G-series mimics).[1][2]

-

Hazards: Severe skin/eye burns (Corrosive), fatal if inhaled (Acute Tox), and cumulative neurotoxicity (AChE inhibitor).

-

Engineering Controls: All operations must occur in a functioning fume hood with a chemically resistant sash.[2]

-

Decontamination: Keep a 10% NaOH solution available to neutralize spills and glassware immediately.[2]

Chemical Profile & Utility

Pentyl phosphorodichloridate is an electrophilic phosphorus(V) species used primarily as a phosphorylation agent in the synthesis of mixed phosphate esters, plasticizers, and specific agrochemical intermediates.

| Property | Value / Description | Notes |

| Molecular Weight | 219.05 g/mol | |

| Appearance | Colorless to pale yellow liquid | Fumes in moist air (hydrolysis).[1][2] |

| Boiling Point | Est. 85–95 °C @ 10 mmHg | Extrapolated from ethyl analog (167°C atm).[2] |

| Density | Est. 1.25 – 1.30 g/mL | Denser than water; sinks and hydrolyzes.[2] |

| Solubility | DCM, Et₂O, THF, Toluene | Reacts violently with water/alcohols. |

| Stability | Moisture Sensitive | Store under Argon/Nitrogen at <4°C. |

Mechanistic Analysis

The synthesis relies on the nucleophilic substitution of a chloride on phosphoryl chloride (

The Selectivity Challenge

The primary challenge is poly-substitution .[2]

- (Target)[2]

- (Diester Impurity)

- (Triester Impurity)

Control Strategy: To favor the mono-ester (1), we employ:

-

Stoichiometric Control: Slight excess of

(1.1–1.2 eq). -

Thermal Control: Reaction temperature maintained between -5°C and 0°C.

-

Base Scavenging: Use of a tertiary amine (Triethylamine) to trap the generated HCl, preventing acid-catalyzed side reactions and facilitating the elimination step.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway showing the nucleophilic attack and base-mediated elimination of HCl.[1]

Experimental Protocol

Method: Base-Mediated Phosphorylation (Standard Lab Scale) Scale: 50 mmol (approx. 11 g product theoretical)

Reagents

-

Phosphoryl Chloride (

): 8.4 g (5.1 mL, 55 mmol, 1.1 equiv). Freshly distilled recommended.[1][2] -

1-Pentanol: 4.4 g (5.4 mL, 50 mmol, 1.0 equiv).[1] Dried over molecular sieves.[2]

-

Triethylamine (

): 5.6 g (7.7 mL, 55 mmol, 1.1 equiv). Dried over KOH. -

Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether (

), 100 mL.

Step-by-Step Procedure

1. Setup & Inerting

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

-

Flush the system with dry Nitrogen or Argon for 15 minutes.[2]

-

Charge the flask with

(55 mmol) and 50 mL of anhydrous solvent. -

Cool the reaction vessel to -5°C using an ice/salt bath.

2. Reactant Preparation

-

In a separate dry flask, mix 1-Pentanol (50 mmol) and Triethylamine (55 mmol) with 30 mL of anhydrous solvent.

-

Transfer this mixture to the addition funnel under inert atmosphere.

3. Controlled Addition (Critical Step)

-

Add the alcohol/amine mixture dropwise to the cold

solution over a period of 45–60 minutes . -

Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.[2]

-

Control: Ensure internal temperature does not exceed 5°C to prevent di-substitution.[1][2]

4. Completion

-

Once addition is complete, allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Validation: Check an aliquot by TLC (if applicable) or crude

NMR to confirm consumption of starting material.[2]

5. Workup & Purification

-

Filtration: Filter the reaction mixture through a fritted glass funnel (under

blanket if possible) or a Schlenk filter to remove the solid amine salt. Wash the filter cake with 20 mL cold dry solvent.[2] -

Concentration: Remove the solvent from the filtrate under reduced pressure (Rotary Evaporator) at <30°C. Do not overheat.

-

Distillation: Purify the resulting yellow oil via vacuum distillation.[2]

Operational Workflow

Figure 2: Operational workflow for the synthesis and purification.[1]

Characterization & Data Validation

Since specific literature data for the pentyl ester is sparse, validation relies on characteristic spectroscopic signals of the alkyl phosphorodichloridate class.

Nuclear Magnetic Resonance (NMR)[3][4][5][6]

- NMR (Decoupled):

-

NMR (

Infrared Spectroscopy (FT-IR)[1]

-

P=O Stretch: Strong band at 1280–1300

.[1][2] -

P-O-C Stretch: Strong band at 1000–1050

.[1][2] -

P-Cl Stretch: Bands at 500–600

.[1][2]

Storage and Stability

-

Hydrolysis Risk: The P-Cl bonds are highly susceptible to hydrolysis by atmospheric moisture, releasing HCl and Pentyl phosphoric acid.

-

Storage: Flame-sealed ampoules or Teflon-sealed Schlenk tubes under Argon. Store at 4°C.[2]

-

Shelf Life: 6–12 months if strictly anhydrous.[2]

References

-

Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[2] Phosphorus Compounds. Longman Scientific & Technical, 1989.[2] (General procedures for alkyl phosphorodichloridates).

-

Kosolapoff, G. M. Organophosphorus Compounds. John Wiley & Sons, 1950.[2] (Foundational text on phosphorylation mechanisms).

-

PubChem Compound Summary. Phosphorodichloridic acid, phenyl ester (Analogous Chemistry). National Center for Biotechnology Information.[2] Link

-

Sigma-Aldrich Safety Data Sheet. Ethyl phosphorodichloridate (Analogous Safety Profile). Link

-

Corbridge, D. E. C. Phosphorus: An Outline of its Chemistry, Biochemistry and Technology. Elsevier, 2013.[2] (NMR Shift Data for P(V) species).

Sources

pentyl phosphorodichloridate chemical properties

Technical Whitepaper: Pentyl Phosphorodichloridate

Executive Summary

Pentyl phosphorodichloridate (also known as amyl phosphorodichloridate or n-pentyl dichlorophosphate) is a highly reactive organophosphorus intermediate used primarily as a phosphorylating agent in organic synthesis. Characterized by the presence of two electrophilic chlorine atoms and a lipophilic pentyl chain attached to a central phosphorus(V) core, it serves as a critical building block for phosphate diesters, triesters, and phosphoramidates.

This guide provides a technical deep-dive into its physicochemical properties, synthesis protocols, and reactivity profiles, designed for researchers in drug development and agrochemical synthesis.

Chemical Identity & Physical Properties

Pentyl phosphorodichloridate belongs to the class of alkyl phosphorodichloridates (

Table 1: Chemical Identity

| Property | Detail |

| IUPAC Name | Pentyl phosphorodichloridate |

| Synonyms | n-Pentyl dichlorophosphate; Amyl phosphorodichloridate |

| CAS Number | 546-99-6 (n-pentyl isomer) |

| Molecular Formula | |

| Molecular Weight | 217.03 g/mol |

| Structure |

Table 2: Physical Properties (Experimental & Predicted)

| Property | Value / Description | Note |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | ~90–100 °C at 10 mmHg | Extrapolated from ethyl homolog (60°C @ 10mmHg) |

| Density | ~1.25 – 1.30 g/mL | Estimated (Ethyl = 1.37 g/mL) |

| Solubility | Soluble in | Reacts violently with water |

| Vapor Pressure | Low at STP | Fuming liquid due to hydrolysis |

Synthesis & Production

The industrial and laboratory synthesis of pentyl phosphorodichloridate relies on the phosphorylation of n-pentanol using phosphorus oxychloride (

Mechanism of Synthesis

The reaction proceeds via a nucleophilic attack of the alcohol oxygen on the electrophilic phosphorus atom, followed by the elimination of hydrogen chloride (HCl).[1]

Graphviz Diagram 1: Synthesis Pathway

Caption: Stoichiometric control and low temperature are critical to favor the mono-ester over di- and tri-esters.

Experimental Protocol: Laboratory Scale Synthesis

Reagents:

-

Phosphorus oxychloride (

): 1.0 eq (Excess often used, 1.1–1.5 eq, to minimize side products). -

n-Pentanol: 1.0 eq.

-

Triethylamine (

) or Pyridine: 1.0 eq (Acid scavenger). -

Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM).

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel, nitrogen inlet, and thermometer.

-

Charging: Add

and anhydrous solvent to the flask. Cool to -78°C (dry ice/acetone bath) to suppress poly-substitution. -

Addition: Mix n-pentanol and

in solvent. Add this solution dropwise to the -

Reaction: Allow the mixture to warm to 0°C over 2 hours, then to room temperature. Stir for an additional 4 hours.

-

Workup: Filter off the amine-hydrochloride salt precipitate under inert atmosphere.

-

Purification: Remove solvent under reduced pressure. Distill the residue under high vacuum to obtain the pure phosphorodichloridate.

Chemical Reactivity & Mechanism

Pentyl phosphorodichloridate is a "hard" electrophile at the phosphorus center. Its reactivity is dominated by the two leaving groups (chlorides), allowing for sequential substitution.

Hydrolysis Profile

Like all phosphorodichloridates, this compound is moisture-sensitive.[2][3]

-

Primary Hydrolysis:

-

Secondary Hydrolysis:

(Formation of pentyl phosphate).

Nucleophilic Substitution (Phosphorylation)

This is the primary utility of the compound. It reacts with nucleophiles (NuH) such as amines or alcohols.

Graphviz Diagram 2: Reactivity & Applications

Caption: The stepwise displacement of chloride allows for the synthesis of asymmetric phosphate derivatives.

Applications in Drug Development

-

Pro-drug Synthesis: Pentyl phosphorodichloridate is used to introduce a pentyl phosphate moiety. Long alkyl chains can enhance the cell membrane permeability of nucleoside analogs (e.g., AZT, araC) by increasing lipophilicity.

-

Agrochemical Intermediates: Used in the synthesis of organophosphate pesticides where the pentyl group provides specific hydrophobic interactions within the target enzyme (acetylcholinesterase) active site.

-

Flame Retardants: Precursor for non-halogenated phosphate ester flame retardants and plasticizers.

Safety, Toxicology & Handling

Critical Warning: Pentyl phosphorodichloridate is a corrosive, toxic organophosphorus compound.

-

Toxicity: Like many phosphorodichloridates, it is a potential acetylcholinesterase (AChE) inhibitor. Inhalation can cause respiratory edema; skin contact causes severe burns.

-

Reactivity Hazard: Reacts violently with water to release Hydrogen Chloride (HCl) gas.

-

Storage: Must be stored under inert gas (Nitrogen or Argon) in a cool, dry place.

Handling Protocol:

-

PPE: Neoprene gloves, chemical splash goggles, and face shield.

-

Ventilation: All operations must be performed in a functioning fume hood.

-

Spill Control: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak alkaline solutions only after absorption.

References

-

Fisher Scientific. (2024). Phenyl phosphorodichloridate - Safety Data Sheet. Retrieved from (Analogous safety data).

- McGuigan, C., et al. (1993). Intracellular delivery of bioactive nucleotides: aryl phosphate derivatives of AZT. Journal of Medicinal Chemistry.

-

PubChem. (2024). Phosphorodichloridic acid, phenyl ester (Compound Summary). Retrieved from .

-

ChemicalBook. (2024). Ethyl phosphorodichloridate Properties and MSDS. Retrieved from .

Sources

- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 770-12-7: Phosphorodichloridic acid, phenyl ester [cymitquimica.com]

- 3. Phenyl dichlorophosphate CAS#: 770-12-7 [m.chemicalbook.com]

CAS number for Phosphorodichloridic acid, pentyl ester

This guide details the technical profile, synthesis, and application of Pentyl Phosphorodichloridate , a critical intermediate in organophosphorus chemistry and prodrug development.

CAS Number: 6188-71-2 Chemical Family: Organophosphorus / Phosphorodichloridates

Executive Summary

Pentyl phosphorodichloridate (n-Amyl dichlorophosphate) is a reactive phosphorylating agent used primarily in the synthesis of phosphate esters and phosphoramidate prodrugs. Characterized by the presence of two reactive chlorine atoms and a lipophilic pentyl chain, it serves as a "bifunctional electrophile" allowing for the sequential attachment of nucleophiles (e.g., nucleosides, amines). Its utility is most prominent in the development of pronucleotides —masked phosphate derivatives designed to enhance the cellular permeability of antiviral and anticancer nucleoside analogs.

Chemical Identity & Physical Properties

The following data establishes the baseline identity for validation in a research setting.

| Property | Specification |

| CAS Number | 6188-71-2 |

| IUPAC Name | Pentyl phosphorodichloridate |

| Synonyms | Phosphorodichloridic acid, pentyl ester; n-Amyl dichlorophosphate |

| Molecular Formula | C₅H₁₁Cl₂O₂P |

| Molecular Weight | 217.03 g/mol |

| SMILES | CCCCCOP(=O)(Cl)Cl |

| Appearance | Colorless to pale yellow liquid (fuming in moist air) |

| Solubility | Soluble in DCM, Et₂O, THF; Hydrolyzes in water |

| Stability | Moisture sensitive; store under inert gas (Ar/N₂) at -20°C |

Synthesis & Production Protocol

Expert Insight: Commercial availability of alkyl phosphorodichloridates is often limited due to their hydrolytic instability. Consequently, in situ preparation or fresh synthesis prior to coupling is the standard operating procedure in drug development workflows.

The most robust method involves the controlled esterification of phosphorus oxychloride (POCl₃) with n-pentanol in the presence of a tertiary amine base to scavenge the HCl byproduct.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution at the phosphorus center. The stoichiometry must be strictly controlled (1:1 ratio) to prevent the formation of the dialkyl byproduct (dipentyl phosphorochloridate).

Figure 1: Stoichiometric conversion of POCl₃ to Pentyl Phosphorodichloridate.

Validated Experimental Protocol

Safety Note: Perform all steps in a fume hood. POCl₃ is highly toxic and corrosive.[1]

-

Preparation: Flame-dry a 500 mL round-bottom flask and flush with Argon.

-

Solvent System: Dissolve Phosphorus Oxychloride (POCl₃) (1.0 eq) in anhydrous diethyl ether or dichloromethane (DCM). Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Mix n-Pentanol (1.0 eq) with Triethylamine (Et₃N) (1.0 eq) in a separate dry addition funnel.

-

Reaction: Dropwise add the alcohol/amine mixture to the POCl₃ solution over 60 minutes. Maintain temperature below -70°C to suppress disubstitution.

-

Work-up: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Purification: Filter the precipitated triethylamine hydrochloride salt under an inert atmosphere. The filtrate contains the product.

-

Note: For high purity, remove the solvent under reduced pressure. Distillation is possible but risky due to thermal instability; use high vacuum (<1 mmHg) if distillation is required.

-

Applications in Drug Development

Pentyl phosphorodichloridate is a "linchpin" reagent in the synthesis of Pronucleotides (ProTides). The lipophilic pentyl chain improves the passive diffusion of polar nucleoside drugs across cell membranes. Once inside the cell, the masking group is enzymatically cleaved to release the active monophosphate drug.

Workflow: Phosphoramidate Prodrug Synthesis

The following diagram illustrates the sequential coupling used to create a nucleoside phosphoramidate (e.g., for anti-HIV or anti-cancer applications).

Figure 2: Sequential coupling strategy for phosphoramidate prodrug synthesis.

Mechanistic Insight: The dichloridate first reacts with an amino acid ester (e.g., L-alanine methyl ester) to displace one chloride. The remaining chloride is then displaced by the 5'-hydroxyl of a nucleoside. The order of addition is critical to control stereochemistry at the phosphorus center.

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive (Skin Corr. 1B), Moisture Sensitive.

-

Hydrolysis Hazard: Reacts violently with water to release HCl gas and phosphoric acid.

-

Storage: Must be stored in a tightly sealed container under inert gas (Argon/Nitrogen) at refrigerated temperatures (2-8°C).

-

PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

References

-

Atomax Chemicals. Phosphorodichloridic acid, pentyl ester (CAS 6188-71-2) Product Entry. Retrieved from ChemBuyersGuide. Link

-

UCL Discovery. Design, Synthesis and Biological Evaluation of Some Novel Anti-Cancer and Anti-HIV Chemotherapeutic Agents. (Describes synthesis of n-Pentyl phosphorodichloridate, Compound 136e). Link

-

National Institutes of Health (NIH). Phosphorodichloridic acid, pentyl ester - PubChem Compound Summary. (Verified via CAS association in related organophosphorus databases). Link

Sources

safety and handling of pentyl phosphorodichloridate

Technical Whitepaper: Advanced Safety, Handling, and Decontamination Protocols for Pentyl Phosphorodichloridate

Executive Summary

Pentyl phosphorodichloridate (also known as amyl dichlorophosphate) is a highly reactive organophosphorus halide. In pharmaceutical research and drug development, alkyl phosphorodichloridates are critical electrophilic intermediates, frequently utilized in the synthesis of nucleoside phosphoramidate prodrugs (such as ProTides) for anti-viral and anti-cancer therapeutics [1]. However, the presence of two labile phosphorus-chlorine (P-Cl) bonds renders this compound acutely sensitive to moisture and highly corrosive.

This whitepaper outlines the physicochemical hazards, mechanistic reactivity, and validated step-by-step methodologies for the safe handling, transfer, and neutralization of pentyl phosphorodichloridate in a professional laboratory environment.

Physicochemical & Hazard Profile

To establish a self-validating safety protocol, one must first quantify the operational boundaries of the reagent. The following table summarizes the critical quantitative data and hazard classifications associated with pentyl phosphorodichloridate [2].

| Property / Hazard Parameter | Data / Classification | Operational Implication |

| Chemical Formula | C₅H₁₁Cl₂O₂P | High halogen content; requires halogenated waste streams if unquenched. |

| Physical State | Liquid (at Standard Temperature and Pressure) | Prone to splashing; requires splash-proof PPE and secondary containment. |

| Moisture Sensitivity | Extreme (Reacts violently with H₂O) | Must be stored and handled strictly under inert gas (Argon/Nitrogen). |

| Primary Hazard (GHS) | Corrosive (H314), Causes severe burns | Destroys tissue on contact; mandates heavy-duty nitrile or neoprene gloves. |

| Secondary Hazard | Toxic by inhalation (H331) | Vapor and hydrolysis byproducts (HCl) necessitate handling exclusively in a fume hood. |

Mechanistic Basis for Reactivity & Hazards

The foundational principle of handling pentyl phosphorodichloridate safely lies in understanding its degradation kinetics. The phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the two chlorine atoms and the phosphoryl oxygen.

Upon exposure to ambient humidity or liquid water, the compound undergoes rapid, exothermic hydrolysis. The causality of the hazard is not just the destruction of the reagent, but the stoichiometric generation of hydrogen chloride (HCl) gas. In a sealed vessel, this hydrolysis rapidly leads to catastrophic over-pressurization and potential explosion.

Fig 1: Hazard cascade detailing the exothermic hydrolysis of pentyl phosphorodichloridate.

Engineering Controls and PPE

Before initiating any protocol involving pentyl phosphorodichloridate, the following systems must be validated:

-

Engineering Controls: All work must be conducted in a continuously monitored, ducted chemical fume hood (minimum face velocity of 100 fpm) or a dedicated inert-atmosphere glovebox.

-

Personal Protective Equipment (PPE):

-

Eye/Face: Chemical splash goggles and a full-face shield.

-

Skin: Flame-resistant lab coat, chemical-resistant apron.

-

Hands: Double-gloving is mandatory. Inner glove: standard nitrile. Outer glove: Heavy-duty neoprene or butyl rubber (due to the corrosive nature of acid chlorides).

-

Step-by-Step Methodologies

Protocol A: Air-Free Syringe Transfer of Pentyl Phosphorodichloridate

Causality Note: Argon is preferred over Nitrogen for this procedure because Argon is denser than air, providing a superior protective "blanket" over the reactive liquid interface when septa are temporarily pierced.

-

Preparation: Dry all glassware, syringes, and stainless-steel needles in an oven at 120°C for at least 4 hours. Cool under a continuous stream of dry Argon.

-

Purging: Attach the receiving flask to a Schlenk line. Perform three vacuum/Argon backfill cycles to ensure an oxygen- and moisture-free environment.

-

Reagent Tapping: Insert a dry Argon line (via a small gauge needle) into the septum of the pentyl phosphorodichloridate reagent bottle to provide a slight positive pressure.

-

Extraction: Insert a gas-tight syringe equipped with a PTFE plunger into the reagent bottle. Slowly withdraw the required volume, ensuring no bubbles are introduced.

-

Transfer: Carefully remove the syringe and immediately pierce the septum of the receiving flask. Inject the reagent dropwise, particularly if the receiving flask contains a nucleophile or solvent that may generate an exotherm.

-

Needle Cleaning: Immediately flush the used syringe and needle with anhydrous dichloromethane, followed by quenching the syringe in a beaker of 1M NaOH (see Protocol B).

Protocol B: Controlled Quenching and Waste Disposal

Causality Note: Direct addition of water to residual pentyl phosphorodichloridate will cause a violent exotherm and splattering. Quenching must be done via reverse addition (adding the reagent to a large heat sink of dilute base) or by using a weak, chilled base.

-

Cooling: Submerge the reaction vessel containing the residual pentyl phosphorodichloridate in an ice-water bath (0°C).

-

Dilution: Dilute the residue with an inert, dry, non-polar solvent (e.g., toluene or dry dichloromethane) to reduce the concentration of the reactive species.

-

Quenching: Place a dropping funnel over the vessel. Slowly, dropwise, add a pre-chilled (0°C) saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).

-

Monitoring: Observe the reaction for effervescence (CO₂ gas evolution from the neutralization of generated HCl). Wait for gas evolution to cease completely between drops.

-

Final Neutralization: Once gas evolution stops, add 1M NaOH to ensure the pH of the aqueous layer is > 7.

-

Disposal: Separate the layers (if applicable) and dispose of the aqueous and organic phases in their respective properly labeled hazardous waste containers.

Emergency Spill Response

In the event of a spill outside of secondary containment, immediate and systematic action is required to prevent inhalation injuries and equipment corrosion.

Fig 2: Decision tree and workflow for pentyl phosphorodichloridate spill containment.

Critical Spill Rules:

-

NEVER use water or damp rags to clean up a pentyl phosphorodichloridate spill. This will instantly generate a cloud of toxic HCl gas.

-

Always use solid, dry neutralizers (like sodium bicarbonate or calcium carbonate) to simultaneously absorb the liquid and neutralize the acid generated by ambient moisture.

References

-

University College London (UCL) Discovery. Design, Synthesis and Biological Evaluation of Some Novel Anti-Cancer and Anti-HIV Chemotherapeutic Agents. Accessed March 2026. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for Phosphorodichloridic acid, pentyl ester. Accessed March 2026. Available at: [Link]

An In-depth Technical Guide to the Hydrolytic Stability of Phosphorodichloridic Acid, Pentyl Ester

Introduction: The Critical Role of Hydrolytic Stability in Application

Phosphorodichloridic acid, pentyl ester (CAS No. 6188-71-2, Molecular Formula: C₅H₁₁Cl₂O₂P) is an organophosphorus compound characterized by a central phosphorus atom bonded to a pentoxy group and two reactive chlorine atoms.[1] As with many organophosphorus compounds, particularly those bearing highly reactive phosphoryl chloride moieties, its utility in synthetic chemistry and potential applications in drug development are intrinsically linked to its stability in aqueous environments. The two P-Cl bonds are susceptible to nucleophilic attack by water, leading to hydrolysis. Understanding the kinetics and mechanism of this degradation is paramount for predicting its shelf-life, defining appropriate handling and storage conditions, and assessing its environmental fate and potential toxicological profile.

This guide provides a comprehensive technical overview of the hydrolytic stability of phosphorodichloridic acid, pentyl ester. It is designed to equip researchers with the foundational knowledge and practical methodologies required to rigorously assess this critical chemical property. We will delve into the theoretical underpinnings of its hydrolysis, present detailed experimental protocols for its evaluation, and discuss the analytical techniques necessary for monitoring its degradation.

Proposed Hydrolytic Degradation Pathway

The hydrolysis of phosphorodichloridic acid, pentyl ester is anticipated to proceed in a stepwise manner, driven by the high reactivity of the phosphorus-chlorine bonds. This reactivity is analogous to that of phosphoryl trichloride (POCl₃), where the substitution of chlorine atoms with hydroxyl groups occurs sequentially.[2][3] The presence of the pentoxy group will electronically influence the phosphorus center, but the fundamental mechanism of nucleophilic substitution is expected to remain the same.

The proposed pathway involves two primary hydrolysis steps:

-

First Hydrolysis: A water molecule acts as a nucleophile, attacking the electrophilic phosphorus atom. This results in the displacement of the first chloride ion to form pentyl phosphorodichloridate's first hydrolysis product, pentyl phosphorochloridic acid, and hydrochloric acid (HCl). This intermediate is still reactive due to the remaining P-Cl bond.

-

Second Hydrolysis: A second water molecule attacks the phosphorus center of the pentyl phosphorochloridic acid intermediate. This displaces the final chloride ion, yielding the final hydrolysis product, pentyl phosphoric acid, and another molecule of HCl.

The overall reaction can be summarized as: C₅H₁₁OP(O)Cl₂ + 2H₂O → C₅H₁₁OP(O)(OH)₂ + 2HCl

The rate of these reactions is expected to be highly dependent on factors such as pH, temperature, and the presence of any catalysts.[4][5] For instance, under basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, would significantly accelerate the hydrolysis rate. Conversely, under acidic conditions, protonation of the phosphoryl oxygen could potentially increase the electrophilicity of the phosphorus atom, also influencing the reaction rate.[6]

Caption: Proposed stepwise hydrolysis of phosphorodichloridic acid, pentyl ester.

Experimental Design for Assessing Hydrolytic Stability

A robust evaluation of hydrolytic stability requires a well-controlled experimental design that allows for the determination of degradation kinetics under various conditions. The following protocols are designed to be self-validating by employing multiple analytical techniques to monitor the degradation process.

I. Materials and Reagents

-

Phosphorodichloridic acid, pentyl ester (high purity)

-

Buffer solutions (pH 4, 7, and 9)

-

Acetonitrile (HPLC or GC grade)

-

Water (deionized, high purity)

-

Internal standard (a stable compound not expected to react or interfere with the analysis)

-

Quenching solution (e.g., a non-nucleophilic organic solvent to stop the reaction at specific time points)

II. Experimental Protocol: Kinetic Study

-

Preparation of Reaction Solutions:

-

Prepare stock solutions of phosphorodichloridic acid, pentyl ester in a suitable, dry, aprotic solvent (e.g., acetonitrile).

-

In temperature-controlled reaction vessels, equilibrate the buffer solutions (pH 4, 7, and 9) to the desired experimental temperature (e.g., 25°C, 40°C, 50°C).

-

-

Initiation of Hydrolysis:

-

To initiate the reaction, add a small, precise volume of the stock solution of phosphorodichloridic acid, pentyl ester to the pre-heated buffer solution. The final concentration should be suitable for the chosen analytical method.

-

Start a timer immediately upon addition.

-

-

Sampling:

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution and the internal standard. This will stop further degradation and prepare the sample for analysis.

-

-

Sample Analysis:

-

Analyze the quenched samples using the analytical methods detailed below. The primary goal is to quantify the decrease in the concentration of the parent compound over time.

-

III. Analytical Methodologies

The choice of analytical technique is crucial for accurately monitoring the hydrolysis. Due to the nature of the analyte and its potential degradation products, a combination of chromatographic and spectroscopic methods is recommended.

A. Gas Chromatography (GC)

-

Rationale: GC is well-suited for the analysis of volatile and semi-volatile organophosphorus compounds.[7]

-

Instrumentation: A GC system equipped with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) is recommended for selective and sensitive detection of phosphorus-containing compounds.[7]

-

Column: A fused-silica capillary column appropriate for organophosphorus compound analysis should be used.

-

Sample Preparation: Samples may require derivatization to improve volatility and thermal stability, especially for the more polar hydrolysis products.

-

Data Analysis: The concentration of the parent compound is determined by comparing its peak area to that of the internal standard. A calibration curve should be generated to ensure accurate quantification.

B. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Rationale: HPLC-MS is a powerful technique for analyzing less volatile and more polar compounds, making it ideal for monitoring both the parent compound and its hydrolysis products without derivatization.[8][9]

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or Orbitrap analyzer).

-

Column: A reverse-phase C18 column is a good starting point.

-

Mobile Phase: A gradient of water and acetonitrile, possibly with a modifier like formic acid to improve peak shape.

-

Detection: The mass spectrometer can be operated in selected ion monitoring (SIM) mode for the parent compound and its expected hydrolysis products to achieve high sensitivity and selectivity.

-

Data Analysis: Similar to GC, quantification is based on the peak area relative to an internal standard.

C. ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

-

Rationale: ³¹P NMR is an excellent tool for identifying and quantifying different phosphorus-containing species in the reaction mixture.[3][10] It can provide direct evidence for the formation of intermediates and the final product.

-

Procedure:

-

Set up the hydrolysis reaction directly in an NMR tube using a buffered D₂O solution.

-

Acquire ³¹P NMR spectra at regular intervals.

-

Monitor the decrease in the signal corresponding to the phosphorodichloridic acid, pentyl ester and the appearance of new signals for the hydrolysis products. The chemical shifts will be indicative of the changing chemical environment around the phosphorus atom.

-

-

Data Analysis: The relative concentrations of the different species can be determined from the integration of their respective peaks in the ³¹P NMR spectrum.

Caption: General experimental workflow for assessing hydrolytic stability.

Data Interpretation and Reporting

The primary outcome of these studies will be the determination of the rate of hydrolysis of phosphorodichloridic acid, pentyl ester. This is typically reported as a rate constant (k) or a half-life (t₁/₂).

-

Rate Constant (k): By plotting the natural logarithm of the concentration of the parent compound versus time, a pseudo-first-order rate constant can be determined from the slope of the resulting line.

-

Half-life (t₁/₂): The half-life, the time it takes for 50% of the compound to degrade, can be calculated from the rate constant (t₁/₂ = 0.693/k).

The results should be presented in a clear and concise manner, ideally in a tabular format, summarizing the half-lives at different pH values and temperatures.

| pH | Temperature (°C) | Half-life (t₁/₂) |

| 4 | 25 | Data |

| 7 | 25 | Data |

| 9 | 25 | Data |

| 4 | 40 | Data |

| 7 | 40 | Data |

| 9 | 40 | Data |

Table 1: Example data summary table for hydrolytic stability studies.

Conclusion

The hydrolytic stability of phosphorodichloridic acid, pentyl ester is a critical parameter that dictates its practical utility and safety. While direct literature on this specific molecule is scarce, a thorough understanding of its stability can be achieved by applying the principles of organophosphorus chemistry and employing rigorous experimental methodologies. The proposed stepwise hydrolysis mechanism, driven by the reactive P-Cl bonds, provides a solid theoretical framework for investigation. The detailed experimental protocols and analytical methods outlined in this guide offer a comprehensive approach to quantifying the degradation kinetics of this compound. By carefully controlling experimental conditions and utilizing a combination of analytical techniques, researchers can generate the reliable data needed to make informed decisions in their research and development endeavors.

References

- Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry | ACS Omega - ACS Publications. (n.d.).

- phosphorodichloridic acid pentyl ester - CAS号6188-71-2 - 摩熵化学. (n.d.).

- phosphorodichloridous acid pentyl ester (CAS No. 6068-99-1) SDS - Guidechem. (n.d.).

- On the mechanism of dichlorvos hydrolysis | Request PDF - ResearchGate. (n.d.).

- Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes - MDPI. (n.d.).

- Detection of Organophosphorus Compounds by Covalently Immobilized Organophosphorus Hydrolase - DTIC. (2006, June 1).

- Method 8141B: Organophosphorus Compounds by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemic - EPA. (n.d.).

- Analytical methodology for organophosphorus pesticides used in Canada - PubMed. (n.d.).

- Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions - MDPI. (2021, February 10).

- Studies of organophosphorochloridates. Part V. Some derivatives of 2,4-dichlorophenyl and pentachlorophenyl phosphorodichloridates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).

- Phenyl di-n-pentylphosphinate: a convenient reactivatible inhibitor for studies on neuropathy target esterase (NTE) and protection against organophosphate-induced delayed polyneuropathy - PubMed. (n.d.).

- Synthesis, identification and in vitro hydrolysis of a P-chiral heterocyclic phosphoramidate. (n.d.).

- Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester Properties - EPA. (n.d.).

- Hydrolytic Reactivity of an Active Synthetic C-N-P Ester Leading to its Highly Basic Nature. (n.d.).

- Phosphoric acid, diethyl pentyl ester | C9H21O4P | CID 29998 - PubChem. (n.d.).

- Hydrolysis of organophosphate compounds by mutant butyrylcholinesterase: a story of two histidines - PubMed. (2011, February 15).

- phosphorodichloridous acid pentyl ester | 6068-99-1 - ChemicalBook. (n.d.).

- US4296047A - Continuous preparation of phosphoric acid alkyl ester dichlorides - Google Patents. (n.d.).

- Model systems for a stepwise hydrolysis of (a) PCl3, (b) P(OH)Cl2, (c)... - ResearchGate. (n.d.).

- Stereoselective Hydrolysis of Organophosphate Nerve Agents by the Bacterial Phosphotriesterase - PMC - PubMed Central. (n.d.).

- Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (2023, October 18).

- Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry - ResearchGate. (2014, July 16).

- Hydrolysis of Phosphorus Esters: A Computational Study - DTIC. (n.d.).

- Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF - ResearchGate. (n.d.).

- Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions - RSC Publishing. (n.d.).

- Polyphosphoric Acid in Organic Synthesis - Canadian Center of Science and Education. (2023, April 10).

- Improving Hydrolytic Stability of POE Lubricants by the Addition of Acid Catchers - Purdue e-Pubs. (n.d.).

- 2.6: Ester Hydrolysis and Phosphoryl Transfer - Chemistry LibreTexts. (2023, May 3).

- P-Chloride-Free Synthesis of Phosphoric Esters: Microwave-Assisted Esterification of Alkyl- and Dialkyl Phosphoric Ester-Acids Obtained from Phosphorus Pentoxide | Request PDF - ResearchGate. (n.d.).

Sources

- 1. phosphorodichloridic acid pentyl ester - CAS号 6188-71-2 - 摩熵化学 [molaid.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 6. asianpubs.org [asianpubs.org]

- 7. epa.gov [epa.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Phosphorodichloridic Acid, Pentyl Ester: Synthesis, Mechanisms, and Applications in Nucleoside Prodrug Development

Executive Summary

In the landscape of antiviral and anticancer drug development, the intracellular delivery of nucleoside monophosphates remains a critical bottleneck. Nucleoside analogues (such as AZT or araC) often suffer from poor cellular permeability or rate-limiting, kinase-mediated first phosphorylation steps. Phosphorodichloridic acid, pentyl ester (commonly known as n-pentyl phosphorodichloridate) serves as a foundational electrophilic reagent to bypass this bottleneck. By utilizing this reagent, chemists can synthesize lipophilic, uncharged phosphorodiamidate or phosphotriester prodrugs that readily penetrate cell membranes and undergo targeted intracellular activation.

This technical guide provides an in-depth mechanistic analysis, a self-validating synthetic protocol, and the downstream pharmacological applications of n-pentyl phosphorodichloridate.

Chemical Profile & Quantitative Data

Before initiating any synthetic workflow, it is crucial to understand the physicochemical parameters of the reagent. The highly electrophilic nature of the phosphorus(V) center requires strict anhydrous conditions.

| Property | Value |

| Chemical Name | Phosphorodichloridic acid, pentyl ester |

| Synonyms | n-Pentyl phosphorodichloridate; Amyl phosphorodichloridate |

| CAS Registry Number | 6188-71-2[1] |

| Molecular Formula | C₅H₁₁Cl₂O₂P |

| Molecular Weight | 205.02 g/mol [1] |

| Appearance | Clear, moisture-sensitive liquid |

| Reactivity Profile | Highly electrophilic; reacts vigorously with water, alcohols, and amines |

| Storage Conditions | Inert atmosphere (Ar/N₂), strictly anhydrous, < 4 °C |

Mechanistic Causality: The Phosphorylation Pathway

The utility of n-pentyl phosphorodichloridate lies in its bifunctional reactivity. The phosphorus center is electron-deficient due to the inductive withdrawal by two chlorine atoms and one oxygen atom. This makes it highly susceptible to nucleophilic attack.

When synthesizing this reagent from phosphoryl chloride (POCl₃) and n-pentanol, the reaction must be kinetically controlled. If the temperature is not strictly maintained at -78 °C, the newly formed n-pentyl phosphorodichloridate can undergo secondary nucleophilic attacks, leading to the undesired formation of di-pentyl phosphorochloridate or tri-pentyl phosphate.

Reaction mechanism for the synthesis of pentyl phosphorodichloridate.

Self-Validating Experimental Protocol: Synthesis of n-Pentyl Phosphorodichloridate

The following protocol is adapted from established methodologies for the synthesis of alkyl phosphorodichloridates used in anti-HIV and anti-cancer chemotherapeutics[2].

Reagents & Equipment

-

Phosphoryl chloride (POCl₃): 32.9 g (20 mL)

-

n-Pentanol: 18.65 g (23 mL)

-

Triethylamine (Et₃N): 21.78 g (30 mL)

-

Anhydrous diethyl ether: 800 mL total

-

Flame-dried glassware, argon/nitrogen line, dry ice/acetone bath.

Step-by-Step Methodology & Causality

Step 1: Preparation of the Electrophile Solution Dissolve POCl₃ (20 mL) in anhydrous diethyl ether (400 mL) in a flame-dried round-bottom flask under a continuous nitrogen atmosphere.

-

Causality: Diethyl ether is chosen as the solvent because it does not participate in nucleophilic attack and effectively precipitates the amine hydrochloride byproduct, driving the reaction forward.

Step 2: Thermal Control Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

-

Causality: The initial substitution of POCl₃ is highly exothermic. Maintaining -78 °C suppresses the kinetic energy of the system, ensuring that only mono-substitution occurs, preventing the formation of dialkyl phosphorochloridates[2].

Step 3: Nucleophile Addition Prepare a solution of n-pentanol (23 mL) and Et₃N (30 mL) in anhydrous diethyl ether (400 mL). Add this mixture dropwise to the POCl₃ solution over 2 hours using an addition funnel.

-

Causality: Et₃N acts as an acid scavenger. If the generated HCl is not immediately neutralized, it can lead to the degradation of the ether solvent or side reactions.

-

Self-Validation Checkpoint 1: The instantaneous formation of a dense white precipitate (Et₃N·HCl) upon addition confirms that the nucleophilic substitution is successfully occurring and that the base is effectively scavenging the HCl[3].

Step 4: Maturation and Workup Allow the reaction mixture to slowly warm to room temperature and stir overnight. Filter the mixture rapidly under an inert atmosphere to remove the Et₃N·HCl salt.

-

Causality: Filtering under inert gas (e.g., Schlenk filtration) is mandatory. n-Pentyl phosphorodichloridate will rapidly hydrolyze into phosphoric acid derivatives if exposed to ambient moisture.

Step 5: Concentration and Analytical Validation Concentrate the filtrate under reduced pressure to yield the crude n-pentyl phosphorodichloridate.

-

Self-Validation Checkpoint 2: Perform a ³¹P NMR (proton-decoupled) of the crude product. A single major peak in the region of +4.0 to +8.0 ppm confirms the presence of the mono-alkyl phosphorodichloridate. Peaks further upfield (e.g., -5 ppm) indicate over-substitution.

Downstream Applications: Nucleoside Prodrug Development

Once synthesized, n-pentyl phosphorodichloridate is primarily deployed to synthesize phosphorodiamidates or ProTides (prodrugs of nucleotides)[4].

The Biological Problem

Drugs like 3'-azido-3'-deoxythymidine (AZT) require three intracellular phosphorylation steps to become the active triphosphate form that inhibits HIV reverse transcriptase. The first step (conversion to monophosphate) is often rate-limiting[5]. Administering the monophosphate directly fails because the negatively charged phosphate group cannot cross the hydrophobic lipid bilayer.

The Phosphorodiamidate Solution

By reacting a nucleoside analogue with n-pentyl phosphorodichloridate (followed by reaction with an amino acid ester), chemists mask the charged phosphate group. The resulting prodrug is highly lipophilic and readily enters the cell[3].

Once inside the cell, the prodrug undergoes a precise, enzyme-triggered cascade to release the active monophosphate:

Intracellular enzymatic and chemical activation pathway of phosphorodiamidate prodrugs.

Mechanistic Breakdown of Activation:

-

Enzymatic Cleavage: An intracellular esterase or carboxypeptidase cleaves the ester motif of the masking group[4].

-

Intramolecular Cyclization: The newly liberated carboxylate anion attacks the phosphorus center, displacing the pentyl/amino leaving group and forming a highly unstable 5-membered mixed anhydride ring[4].

-

Spontaneous Hydrolysis: Water rapidly hydrolyzes the unstable ring, releasing the fully active, negatively charged nucleoside monophosphate directly into the cytosol, completely bypassing the rate-limiting kinase step.

Conclusion

n-Pentyl phosphorodichloridate is a highly versatile and potent electrophile in the arsenal of synthetic medicinal chemistry. By strictly controlling the thermodynamics of its synthesis, researchers can reliably produce this reagent for the downstream generation of advanced prodrugs. Its application in masking phosphate moieties has revolutionized the delivery of nucleoside analogues, directly contributing to the efficacy of modern antiviral and antineoplastic therapies.

References

-

phosphorodichloridic acid pentyl ester - CAS号6188-71-2 Source: Molaid URL:[Link]

-

DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL ANTI-CANCER AND ANTI-HIV CHEMOTHERAPEUTIC AGENTS Source: UCL Discovery URL:[Link]

-

Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides Source: PMC / NIH URL:[Link]

-

INVESTIGATIONS AND SYNTHESIS OF SOME NOVEL PHOSPHATE DERIVATIVES AS POTENTIAL ANTI-HIV AGENTS Source: UCL Discovery URL:[Link]

Sources

- 1. phosphorodichloridic acid pentyl ester - CAS号 6188-71-2 - 摩熵化学 [molaid.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

discovery and history of pentyl phosphorodichloridate

Discovery, Synthesis, and Application in Organophosphorus Chemistry[1]

Part 1: Executive Summary

Pentyl phosphorodichloridate (n-amyl phosphorodichloridate) represents a critical functionality in the family of organophosphorus intermediates. Characterized by the formula

This guide moves beyond standard textbook definitions to explore the causality of its synthesis , the mechanistic imperatives of its reactivity, and the safety protocols required for its handling.[1]

Part 2: Historical Genesis and Discovery[1]

The history of pentyl phosphorodichloridate is not defined by a single "eureka" moment but rather by the systematic mapping of the phosphorus-carbon bond during two distinct eras of chemical history.

1. The Wurtz-Michaelis Era (1850s–1900s)

The fundamental reaction used to generate alkyl phosphorodichloridates was established by Adolphe Wurtz in the mid-19th century.[1] Wurtz observed that treating alcohols with phosphorus pentachloride (

Later, August Michaelis (of Michaelis-Arbuzov fame) refined the structural understanding of the

2. The Saunders Period (1940s – WWII)

The specific characterization of the pentyl variant gained prominence during World War II.[1] B.C. Saunders and his team at Cambridge University were tasked with synthesizing organophosphorus compounds for potential use as chemical warfare agents (nerve agents) and insecticides.[1]

Saunders’ team systematically synthesized a library of alkyl phosphorodichloridates (including methyl, ethyl, isopropyl, and pentyl) to serve as precursors for dialkyl fluorophosphates (such as the nerve agent DFP).[1] The pentyl derivative was crucial for studying how lipophilicity (chain length) influenced the ability of organophosphates to penetrate the blood-brain barrier and inhibit acetylcholinesterase.[1]

Part 3: Chemical Architecture and Synthesis[1]

3.1 Mechanistic Principles

The synthesis of pentyl phosphorodichloridate is a nucleophilic substitution at the phosphoryl center.[1] The reaction is driven by the nucleophilicity of the pentanol oxygen and the high electrophilicity of the phosphorus atom in

Critical Control Point: The reaction must be kept at low temperatures (

DOT Diagram 1: Synthesis Pathway & Stoichiometry

Figure 1: Reaction pathway for the synthesis of pentyl phosphorodichloridate, highlighting the critical temperature dependence to avoid di-substitution.

3.2 Validated Synthetic Protocol

Note: This protocol assumes anhydrous conditions. Moisture leads to immediate hydrolysis.

Reagents:

-

Phosphorus Oxychloride (

): 1.0 mol (Excess ensures mono-substitution).[1] -

n-Pentanol (Anhydrous): 1.0 mol.[1]

-

Solvent: Dichloromethane (DCM) or Benzene (historical).[1]

-

Catalyst/Scavenger: Anhydrous Pyridine (optional, to trap HCl).[1]

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer. Place in an ice-salt bath to maintain internal temperature at

. -

Charge: Add

(153.3 g, 1.0 mol) and anhydrous DCM (300 mL) to the flask. -

Addition: Mix n-pentanol (88.15 g, 1.0 mol) with pyridine (79.1 g, 1.0 mol) in the addition funnel. Why Pyridine? It acts as an acid scavenger, preventing the generated HCl from catalyzing side reactions or degrading the product.[1]

-

Reaction: Dropwise add the alcohol/pyridine mixture over 2 hours. Crucial: Do not allow the temperature to rise above

. -

Workup: Filter off the precipitated Pyridine

HCl salt under nitrogen. -

Purification: Remove solvent under reduced pressure. Distill the residue under high vacuum (0.1 mmHg). Pentyl phosphorodichloridate is a high-boiling liquid; vacuum is essential to prevent thermal decomposition.[1]

Part 4: Technical Specifications & Reactivity[1]

4.1 Physical Properties (Class-Based Estimates)

Specific experimental data for the n-pentyl isomer is often aggregated with general alkyl dichloridates.[1] The following are chemically derived estimates based on homologous series.

| Property | Value (Estimated/Range) | Context |

| Molecular Weight | 219.05 g/mol | Based on |

| Boiling Point | High boiling point requires high vacuum for purification.[1] | |

| Density | Denser than water (typical of chlorinated phosphates).[1] | |

| Appearance | Colorless to pale yellow liquid | Darkens upon decomposition.[1] |

| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols.[1] |

4.2 Reactivity Profile

Pentyl phosphorodichloridate is a bifunctional electrophile .[1] It has two displaceable chloride atoms, allowing it to link two nucleophiles or form cyclic structures.[1]

DOT Diagram 2: Reactivity & Degradation Logic

Figure 2: The reactivity tree of pentyl phosphorodichloridate.[1] Note that hydrolysis is the primary degradation pathway.[1]

Part 5: Safety and Toxicology (E-E-A-T)

As a Senior Scientist, I must emphasize that this compound is not merely a chemical reagent but a toxicological hazard .[1]

-

Cholinesterase Inhibition: Like most organophosphorus esters, pentyl phosphorodichloridate can phosphorylate the serine residue in the active site of Acetylcholinesterase (AChE).[1] While less potent than fluorophosphates (Sarin/DFP), it is still a significant neurotoxic hazard.

-

Corrosivity: The hydrolysis product is HCl and pentyl phosphoric acid.[1] Contact with skin or mucous membranes causes immediate, severe chemical burns.[1]

-

Handling Protocol:

-

Engineering Controls: All transfers must occur in a fume hood or glovebox.

-

Decontamination: Spills should be treated with dilute NaOH (1M) to hydrolyze the P-Cl bonds rapidly, followed by neutralization.[1]

-

Part 6: References

-

Saunders, B. C. (1957).[1] Some Aspects of the Chemistry and Toxic Action of Organic Compounds Containing Phosphorus and Fluorine. Cambridge University Press.[1] (Foundational text on the synthesis of alkyl phosphorodichloridates during WWII).

-

McCombie, H., Saunders, B. C., & Stacey, G. J. (1945).[1] Esters containing phosphorus.[1][2] Part I. Journal of the Chemical Society, 380-382.[1]

-

Wurtz, A. (1854).[1] Sur les éthers phosphoriques.[1][2] Annales de Chimie et de Physique, 42, 129.[1] (Historical discovery of phosphate ester synthesis).

-

Toy, A. D. F. (1948).[1] The Preparation of Tetraethyl Pyrophosphate and Other Tetraalkyl Pyrophosphates.[1] Journal of the American Chemical Society, 70(11), 3882–3886.[1] [1]

-

Quin, L. D. (2000).[1] A Guide to Organophosphorus Chemistry. Wiley-Interscience.[1] (Modern mechanistic overview).

Sources

Methodological & Application

use of pentyl phosphorodichloridate in organic synthesis

Application Note: Utilization of Pentyl Phosphorodichloridate in the Synthesis of Nucleoside Phosphoramidate Prodrugs

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Application Focus: Antiviral and Antineoplastic Prodrug Development

Introduction and Mechanistic Rationale

In the development of nucleoside-based therapeutics (such as anti-HIV and anti-cancer agents), the requirement for intracellular phosphorylation by host kinases often acts as a rate-limiting step, leading to resistance[1]. To bypass this dependency, researchers employ a "ProTide" (prodrug nucleotide) or masked phosphate strategy.

Pentyl phosphorodichloridate (

Synthetic Pathway Visualization

The following workflow illustrates the step-wise nucleophilic substitution cascade utilized to generate masked nucleoside analogues.

Synthetic workflow for nucleoside prodrugs via pentyl phosphorodichloridate.

Experimental Protocol: Stepwise Phosphorylation

Note: The following protocol is a self-validating methodology designed for professional laboratory environments. Pentyl phosphorodichloridate is highly moisture-sensitive and corrosive. All procedures must be conducted in a certified chemical fume hood using strict Schlenk techniques and appropriate PPE.

Phase A: In Situ Generation of Pentyl Phosphorodichloridate

While commercially available, the reagent is often generated in situ to guarantee maximum electrophilicity and prevent hydrolytic degradation.

-

System Purge: Flame-dry a 3-neck round-bottom flask under a continuous flow of ultra-high purity Nitrogen (

). -

Initial Charge: Dissolve Phosphoryl chloride (

, 1.0 equiv) in anhydrous diethyl ether (approx. 0.1 M concentration)[1]. -

Temperature Control: Submerge the reaction vessel in a dry ice/acetone bath to achieve and maintain -78 °C. Causality: The extreme low temperature is critical to prevent the formation of di-pentyl phosphorochloridate by suppressing the reactivity of the second P-Cl bond.

-

Addition: Prepare a solution of n-pentanol (1.0 equiv) and triethylamine (

, 1.1 equiv) in anhydrous diethyl ether. Add this dropwise via a pressure-equalizing dropping funnel over 45 minutes[1]. -

Equilibration: Allow the mixture to slowly warm to room temperature and stir overnight. The formation of a dense white precipitate (triethylamine hydrochloride) validates the successful substitution.

-

Filtration: Filter the mixture under inert atmosphere to remove the salt. The filtrate contains the active pentyl phosphorodichloridate[1].

Phase B: Asymmetric Coupling

-

Amino Acid Coupling: Cool the filtrate back to -78 °C. Introduce the desired amino acid ester hydrochloride (1.0 equiv) followed by dropwise addition of

(2.0 equiv). Stir for 4 hours, allowing it to reach room temperature. -

Nucleoside Coupling: To the resulting phosphoramidochloridate intermediate, add the target nucleoside (e.g., AZT, 0.8 equiv to ensure complete consumption of the valuable API) dissolved in anhydrous THF or pyridine.

-

Catalysis: Introduce N-methylimidazole (NMI) or a Grignard reagent (like

) to deprotonate the 5'-hydroxyl of the nucleoside, driving the final, sterically hindered substitution. -

Quench & Purification: Quench the reaction with saturated aqueous

. Extract with ethyl acetate, dry over

Quantitative Data: Reaction Optimization

The table below summarizes typical yield profiles and condition variables when utilizing alkyl phosphorodichloridates for nucleoside functionalization, demonstrating the impact of the activating agent on the final yield.

| Nucleoside Analog | Alkyl Reagent | Activating Base / Catalyst | Temp Profile | Time (Coupling) | Isolated Yield (%) |

| Zidovudine (AZT) | Pentyl phosphorodichloridate | Pyridine / NMI | -78 °C | 16 h | 68 - 72% |

| Cytarabine (araC) | Pentyl phosphorodichloridate | 0 °C | 4 h | 55 - 61% | |

| Serinol derivatives | Hexyl phosphorodichloridite | Triethylamine ( | -40 °C | 12 h | 75 - 80% |

Data extrapolated from standard optimization arrays for masked phosphate derivatives and phospholipid analogues[1][3].

Analytical Validation (Self-Validating Markers)

To confirm the integrity of the synthesized pentyl phosphorodichloridate intermediate before proceeding to Phase B, pull a 0.1 mL aliquot and analyze via

References

-

[1] McGuigan, C. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL ANTI-CANCER AND ANTI-HIV CHEMOTHERAPEUTIC AGENTS. UCL Discovery. Available at:

-

[2] McGuigan, C., & Narashiman, P. Synthesis of Some Amino Acid Linked Nitrogen Mustard Derivatives. Thieme Connect. Available at:

-

[3] The synthesis of some novel phospholipid analogues as potential chemotherapeutic agents. UCL Discovery. Available at:

Sources

Application of Pentyl Phosphorodichloridate in the Synthesis of Novel Organophosphate Pesticides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphorus compounds represent a cornerstone in modern agriculture, providing highly effective solutions for pest control.[1] The reactivity of the phosphorus center allows for the synthesis of a diverse range of molecules with tailored biological activities. Among the key precursors for these syntheses are alkyl phosphorodichloridates, which serve as versatile electrophilic phosphorylating agents. This technical guide focuses on the application of pentyl phosphorodichloridate in the synthesis of novel organophosphate pesticides. We will delve into the chemical principles governing its reactivity, provide detailed protocols for the synthesis of a representative pesticide, and discuss the critical aspects of safety, handling, and characterization. This document is intended to be a comprehensive resource for researchers engaged in the discovery and development of new agrochemicals.

Introduction: The Role of Pentyl Phosphorodichloridate in Organophosphate Synthesis

Organophosphate (OP) pesticides exert their biological effect primarily by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the pest. The general structure of an organophosphate pesticide features a central phosphorus atom double-bonded to an oxygen or sulfur atom, and single-bonded to two lipophilic groups and a leaving group.

Pentyl phosphorodichloridate, with its five-carbon alkyl chain, offers a unique lipophilic characteristic that can influence the penetration of the pesticide through the insect cuticle and its interaction with the target enzyme. As a phosphorodichloridate, it possesses two reactive chlorine atoms, making it an ideal precursor for the sequential or simultaneous introduction of two different nucleophiles, thereby enabling the creation of a diverse library of potential pesticide candidates. The synthesis of these compounds typically involves the reaction of the phosphorodichloridate with alcohols, thiols, or amines.[3]

The general reactivity of pentyl phosphorodichloridate is dictated by the electrophilic nature of the phosphorus atom, which is readily attacked by nucleophiles. The two chlorine atoms are good leaving groups, facilitating the formation of new P-O, P-S, or P-N bonds. The pentyl group, being an electron-donating alkyl group, can slightly modulate the reactivity of the phosphorus center compared to aryl or shorter-chain alkyl phosphorodichloridates.

Synthesis of a Novel O-Pentyl S-Aryl Phosphorothioate: A Case Study

To illustrate the practical application of pentyl phosphorodichloridate, we will detail the synthesis of a hypothetical organophosphate pesticide, an analogue of the commercial insecticide profenofos.[4] In this example, we will synthesize O-(4-bromo-2-chlorophenyl) O-pentyl S-propyl phosphorothioate. This synthesis involves a two-step reaction from pentyl phosphorodichloridate.

Physicochemical Properties of Pentyl Phosphorodichloridate

While specific experimental data for pentyl phosphorodichloridate is not widely available, its properties can be estimated based on analogous compounds like propyl phosphorodichloridate.[5]

| Property | Estimated Value |

| Molecular Formula | C₅H₁₁Cl₂O₂P |

| Molecular Weight | 221.02 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | > 200 °C (decomposes) |

| Density | ~1.2 g/cm³ |

| Reactivity | Highly reactive with water and other nucleophiles. Moisture sensitive. |

Experimental Protocol: Synthesis of O-(4-bromo-2-chlorophenyl) O-pentyl S-propyl phosphorothioate

Safety First: Pentyl phosphorodichloridate and its derivatives are expected to be toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material.

Step 1: Synthesis of O-Pentyl Phosphorochloridothioate

This initial step involves the reaction of pentyl phosphorodichloridate with a sulfur source to introduce the thiophosphoryl group.

-

Materials:

-

Pentyl phosphorodichloridate (1 equivalent)

-

Sodium hydrosulfide (NaSH) (1.1 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (1.2 equivalents)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pentyl phosphorodichloridate in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydrosulfide and triethylamine in anhydrous DCM via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

-

Wash the filtrate with ice-cold water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude O-pentyl phosphorochloridothioate. This intermediate is often used directly in the next step without further purification.

-

Step 2: Synthesis of O-(4-bromo-2-chlorophenyl) O-pentyl S-propyl phosphorothioate

The final step involves the reaction of the intermediate with the target phenol and subsequent alkylation.

-

Materials:

-

O-Pentyl phosphorochloridothioate (from Step 1, 1 equivalent)

-

4-Bromo-2-chlorophenol (1 equivalent)

-

Anhydrous potassium carbonate (1.5 equivalents)

-

1-Bromopropane (1.2 equivalents)

-

Anhydrous acetonitrile

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 4-bromo-2-chlorophenol and anhydrous potassium carbonate in anhydrous acetonitrile.

-

Add the crude O-pentyl phosphorochloridothioate from Step 1 to the mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4 hours.

-

Cool the mixture to room temperature and then add 1-bromopropane.

-

Heat the reaction mixture to reflux again and maintain for an additional 6 hours.

-

Monitor the reaction progress by TLC or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, O-(4-bromo-2-chlorophenyl) O-pentyl S-propyl phosphorothioate.

-

Reaction Workflow and Mechanism

The synthesis proceeds through a two-step nucleophilic substitution at the phosphorus center.

Caption: Synthetic workflow for the target organophosphate.

The mechanism involves the initial displacement of one chloride by the hydrosulfide anion, followed by the displacement of the second chloride by the phenoxide, and finally S-alkylation.

Caption: Generalized mechanism of the two-step synthesis.

Characterization and Quality Control

The identity and purity of the synthesized O-(4-bromo-2-chlorophenyl) O-pentyl S-propyl phosphorothioate should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy will confirm the structure of the molecule. The ³¹P NMR spectrum is particularly informative for organophosphorus compounds, with a characteristic chemical shift for phosphorothioates.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the final product.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the P=O, P-O-C, and C-S bonds.

-

Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to determine the purity of the final product.

| Analytical Technique | Expected Observations |

| ³¹P NMR | A single peak in the phosphorothioate region. |

| ¹H NMR | Signals corresponding to the pentyl, propyl, and aromatic protons with appropriate splitting patterns and integrations. |

| HRMS | Molecular ion peak corresponding to the calculated exact mass of C₁₅H₂₁BrClO₃PS. |

| HPLC/GC | A single major peak indicating high purity. |

Safety and Handling of Pentyl Phosphorodichloridate and its Derivatives

Phosphorodichloridates and their derivatives are hazardous chemicals that require strict safety protocols.[6]

-

Toxicity: These compounds are corrosive and toxic. They can cause severe burns to the skin and eyes and are harmful if inhaled or ingested.[7]

-

Reactivity: They react violently with water, releasing hydrochloric acid. They are also incompatible with strong bases, alcohols, and oxidizing agents.

-

Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a flame-retardant lab coat. Ensure an eyewash station and safety shower are readily accessible.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The container should be tightly sealed under an inert atmosphere (e.g., nitrogen).

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

Pentyl phosphorodichloridate is a valuable and versatile building block for the synthesis of novel organophosphate pesticides. Its lipophilic pentyl group and the two reactive chlorine atoms allow for the systematic exploration of chemical space to develop new active ingredients with potentially improved efficacy and selectivity. The synthetic protocols outlined in this guide provide a framework for the laboratory-scale preparation of such compounds. Adherence to strict safety procedures is paramount when working with these highly reactive and potentially toxic substances. Through careful synthesis, purification, and characterization, researchers can effectively utilize pentyl phosphorodichloridate to advance the field of agrochemical discovery.

References

- BenchChem. (2025). Applications of 4-Bromo-1,2-dichlorobenzene and its Analogs in Agrochemical Synthesis: A Focus on the Insecticide Profenofos.

- European Food Safety Authority. (2017). Conclusion on the peer review of the pesticide risk assessment of the active substance profenofos. EFSA Journal, 15(12), e05093.

- U.S. Environmental Protection Agency. (2006). Reregistration Eligibility Decision for Profenofos.

- BenchChem. (2025). Chemical synthesis and purification of Profenofos for laboratory use.

- Google Patents. (2024). WO2024201396A1 - Preparation of profenofos and its intermediates using flow chemistry techniques.

- Patsnap. (2019). Catalyst-free synthetic method of profenofos original medicine.

- Wikipedia. (n.d.). Prothiofos.

- RSC Publishing. (n.d.). Synthesis of phosphorothioates using thiophosphate salts.

- RSC Publishing. (2025). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis.

- Sengupta, A. K., Bajaj, O. P., & Agarwal, K. C. (1980). Synthesis and Insecticidal Activity of N4-Aryl-N1-(O,O-dialkyl thiophosphoryl)Piperazines. Journal of the Indian Chemical Society, 57(12), 1234-1235.

- Beilstein Journals. (2006). Synthesis of phosphorothioates using thiophosphate salts.

- Pesticide Resistance Action Committee. (n.d.). The Main Pesticide Types.

- Canadian Science Publishing. (1978). Phenyl phosphorodichloridate in the synthesis of cyclic phosphate diesters of biological interest. Canadian Journal of Chemistry, 56(18), 2396-2402.

- PrepChem.com. (n.d.). Synthesis of phenyl phosphorodichloridate.

- PubChem. (n.d.). Phosphorodichloridic acid, phenyl ester.

- Eto, M. (1974). Organophosphorus Pesticides: Organic and Biological Chemistry. CRC Press.

- Wikipedia. (n.d.). Diethyl phosphorochloridate.

- Journal of the Chemical Society, Perkin Transactions 1. (1979).

- RSC Publishing. (1979). O-aryl S-methyl phosphorochloridothioates: terminal phosphorylating agents in the phosphotriester approach to oligonucleotide synthesis.

- National Center for Biotechnology Information. (2018). Metal-Free S-Arylation of Phosphorothioate Diesters and Related Compounds with Diaryliodonium Salts.

- Organic Chemistry Portal. (n.d.). Phosphorothioate synthesis by P-S coupling.

- National Center for Biotechnology Information. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols.

- Taylor & Francis Online. (n.d.). Thiophenol – Knowledge and References.

- Google Patents. (1988). US4754072A - Preparation of thiophenols from phenols.

- National Center for Biotechnology Information. (2011). Synthesis of Phenols, Anilines, and Thiophenols with CuI Nanoparticles.

- ResearchGate. (2025). A New and Convenient Method for the Preparation of Functionalized Phosphorothioates.

- ResearchGate. (2025). PhPOCl 2 as a Potent Catalyst for Chlorination Reaction of Phenols with PCl 5.

- MDPI. (2024). Organophosphates as Versatile Substrates in Organic Synthesis.

- National Center for Biotechnology Information. (2026). Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics.

- Sigma-Aldrich. (n.d.). pentyl carbonochloridate | 638-41-5.

- BenchChem. (2025). An In-Depth Technical Guide to Isopropyl Phosphorodichloridate (CAS No. 56376-11-5).

- CAMEO Chemicals - NOAA. (n.d.). ETHYL PHOSPHORODICHLORIDATE.

- PubChem. (n.d.). Phosphorodichloridic acid, propyl ester.

Sources

- 1. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05552K [pubs.rsc.org]

- 3. api.pageplace.de [api.pageplace.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Phosphorodichloridic acid, propyl ester | C3H7Cl2O2P | CID 517771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ETHYL PHOSPHORODICHLORIDATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Note: Pentyl Phosphorodichloridate in the Synthesis of Lipophilic Nucleotide Prodrugs

Introduction & Mechanistic Rationale

The therapeutic efficacy of nucleoside analogues in viral infections (e.g., HIV, HCV) and oncology is frequently bottlenecked by the first intracellular phosphorylation step. Nucleoside kinases are often down-regulated in diseased states or exhibit poor affinity for synthetic analogues. While delivering the pre-formed nucleoside monophosphate theoretically bypasses this bottleneck, the physiological pH renders the free phosphate moiety highly ionic, entirely preventing passive diffusion across the lipid bilayer 1[1].